2,2-Difluorocyclopentan-1-amine
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Overview
Description
2,2-Difluorocyclopentan-1-amine is a chemical compound with the molecular formula C5H9F2N It is a cyclopentane derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms, and one hydrogen atom is replaced by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentanone followed by amination. One common method involves the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form cyclopentylamine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce cyclopentylamine derivatives.
Scientific Research Applications
2,2-Difluorocyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclohexan-1-amine: A similar compound with a six-membered ring instead of a five-membered ring.
3,3-Difluorocyclohexanamine: Another fluorinated cyclohexane derivative with different substitution patterns.
Uniqueness
2,2-Difluorocyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group on a cyclopentane ring makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXAZJIGJLDLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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